1-Thien-2-ylcyclobutanecarboxylic acid
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Description
1-Thien-2-ylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . The IUPAC name for this compound is 1-(2-thienyl)cyclobutanecarboxylic acid . It is typically used for research purposes .
Physical And Chemical Properties Analysis
1-Thien-2-ylcyclobutanecarboxylic acid has a molecular weight of 182.24 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Scientific Research Applications
Synthesis of PARP-1 Inhibitors
- 1-Thien-2-ylcyclobutanecarboxylic acid derivatives have been used in the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine, a valuable scaffold for PARP-1 inhibitors. These compounds hold potential in pharmacological applications (Shipilovskikh & Rubtsov, 2019).
HIV-1 Ribonuclease H Inhibition
- Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid, like the thiophene diketo acid, have been identified to selectively inhibit HIV-1 Ribonuclease H without impacting DNA polymerization. This reveals its potential as a targeted inhibitor in HIV treatment (Shaw-Reid et al., 2003).
Synthesis of Pyrroles and Bithiophenes
- The compound has been utilized in the synthesis of 1-Aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, indicating its usefulness in creating structurally diverse heterocycles (Raposo et al., 2005).
Thioacetalization in Organic Synthesis
- Studies show its application in odorless thioacetalization of carbonyl compounds, demonstrating its utility in organic synthesis processes (Yu et al., 2005).
Intramolecular Diels-Alder Vinylthiophen Reaction
- It's instrumental in the intramolecular Diels-Alder vinylthiophen reaction, which is crucial for forming thieno[2,3-f]isoindole-4-carboxylic acids. This highlights its role in synthesizing complex organic structures (Horak et al., 2017).
Potential Antitumor Applications
- Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid have been studied for their photophysical properties and potential antitumor applications, especially in the context of nanoliposome drug delivery systems (Carvalho et al., 2013).
properties
IUPAC Name |
1-thiophen-2-ylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEXSJBRGWJIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thien-2-ylcyclobutanecarboxylic acid |
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